molecular formula C6H8ClN3 B124061 1-(Cyanomethyl)-3-methylimidazolium chloride CAS No. 154312-63-7

1-(Cyanomethyl)-3-methylimidazolium chloride

Cat. No. B124061
M. Wt: 157.6 g/mol
InChI Key: WBDDQUDDZPKVRV-UHFFFAOYSA-M
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Description

1-(Cyanomethyl)-3-methylimidazolium chloride is a chemical compound . It is used as a reagent in the synthesis of various heterocyclic compounds .


Synthesis Analysis

The synthesis of 1-(Cyanomethyl)-3-methylimidazolium chloride involves reacting pyridine/isoquinolinium with cyanomethyl halides. This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .


Molecular Structure Analysis

The molecular formula of 1-(Cyanomethyl)-3-methylimidazolium chloride is C7H7ClN2 . The average mass is 154.597 Da and the monoisotopic mass is 154.029770 Da .


Chemical Reactions Analysis

1-(Cyanomethyl)-3-methylimidazolium chloride is used in the synthesis of various heterocyclic compounds. These include chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines .

Scientific Research Applications

Ionic Liquids and Crystal Polymorphism

1-(Cyanomethyl)-3-methylimidazolium chloride is closely related to various ionic liquids, which are salts in the liquid state under relatively low temperatures. For example, studies have shown that certain ionic liquids, like 1-butyl-3-methylimidazolium chloride, exhibit crystal polymorphism. This implies that they can exist in multiple crystal forms, a property that can be significant in the context of ionic liquid formation and inhibition of crystallization (Holbrey et al., 2003).

Catalysis and Solvent Applications

Ionic liquids, which 1-(Cyanomethyl)-3-methylimidazolium chloride is a part of, are also being explored for their role in catalysis and as solvents. For instance, they have been used in the acid-catalyzed depolymerization of cellulose, enhancing the kinetics of this process (de Oliveira et al., 2015). This indicates potential applications in biomass processing and renewable energy sectors.

Nanomaterial Synthesis

In the field of nanomaterials, specific ionic liquids are used for the electrochemical fabrication of nanowires, as in the case of Zinc chloride-1-ethyl-3-methylimidazolium chloride ionic liquid for the creation of FeCoZn nanowires (Yang et al., 2011). This highlights the role of such compounds in advanced material synthesis.

Analytical Chemistry and Separation Sciences

1-(Cyanomethyl)-3-methylimidazolium chloride, as part of the ionic liquid family, has implications in analytical chemistry, particularly in separation sciences. For instance, ionic liquids have been used as mobile phase additives in high-performance liquid chromatography (HPLC) for the separation of various compounds (Hu et al., 2009).

Polymer Science

Furthermore, derivatives of these ionic liquids have been used in polymer science. For example, the radical polymerization of certain imidazolium chlorides results in the formation of polyelectrolytes with potential applications as thickeners or detergent additives (Evsyukov et al., 2001).

Safety And Hazards

1-(Cyanomethyl)-3-methylimidazolium chloride is classified as having acute toxicity (Oral, Dermal, Inhalation), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves, protective clothing, eye protection, and to seek immediate medical attention if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(3-methylimidazol-3-ium-1-yl)acetonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N3.ClH/c1-8-4-5-9(6-8)3-2-7;/h4-6H,3H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDQUDDZPKVRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385962
Record name 1-(CYANOMETHYL)-3-METHYLIMIDAZOLIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanomethyl)-3-methylimidazolium chloride

CAS RN

154312-63-7
Record name 1-(CYANOMETHYL)-3-METHYLIMIDAZOLIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyanomethyl)-3-methylimidazolium chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
DM Drab, M Smiglak, JL Shamshina… - New Journal of …, 2011 - pubs.rsc.org
The synthesis of 10 N-alkyl-N-cyanoalkyl-functionalized imidazolium (N-methyl- and N-butyl-N-((CH2)nCN)imidazolium; n = 1–4) nitrate and 11 N-alkyl-N-cyanoalkyl-functionalized …
Number of citations: 32 pubs.rsc.org
KS Egorova, VP Ananikov - ChemSusChem, 2014 - Wiley Online Library
… 30b, 33a Data on other functional groups in the cation side chain confirm the effect, as demonstrated for 1-cyanomethyl-3-methylimidazolium chloride (IPC-81, 48 h EC 50 >20 000 µmol …
P Okuniewska, D Ramjugernath, P Naidoo… - Fluid Phase …, 2014 - Elsevier
New experimental (solid + liquid) phase equilibrium (SLE) data for eight binary systems are reported. The systems are composed of the ILs: 1-ethyl-1-methylpiperidinium bis(…
Number of citations: 18 www.sciencedirect.com
QS Liu, J Liu, XX Liu, ST Zhang - The Journal of Chemical Thermodynamics, 2015 - Elsevier
Two of hydrophobic functionalized ionic liquids (FILs) were synthesized according to the traditional method. The FILs are 1-(cyanomethyl)-3-methylimidazolium bis[(trifluoromethyl)…
Number of citations: 41 www.sciencedirect.com
A Zalewska, J Dumińska, N Langwald, J Syzdek… - Electrochimica …, 2014 - Elsevier
… To a stirred solution of 1-cyanomethyl-3-methylimidazolium chloride (6.34 g; 0.402 mol) in water (50 cm 3 ), lithium bis(trifluoromethylsulfonyl)imide (13.06 g; 0.0455 mol; 13% excess) …
Number of citations: 35 www.sciencedirect.com
KP Singh, S Gupta, N Basant - researchgate.net
Ethylmethylimidazolium bis [oxalato (2-)] borate 8.810 2.639-1.419 1 1 1 Training-V. fischeri set Ethylmethylimidazolium methylsulfate 8.810 2.639-1.419 1 1 1 Training-V. fischeri set …
Number of citations: 0 www.researchgate.net
Z Fei, Z Huang, FF Tirani, R Scopelliti… - Helvetica Chimica …, 2018 - Wiley Online Library
… methylimidazolium chloride (2a) and 1-cyanomethyl-3-methylimidazolium chloride (3a) in near-… Data for 6: Prepared from 1-cyanomethyl-3-methylimidazolium chloride (1.61 g, 0.01 mol) …
Number of citations: 1 onlinelibrary.wiley.com
J Ranke, S Stolte, R Störmann, J Arning… - Chemical …, 2007 - ACS Publications
Striving for a sustainable development is a necessary task for mankind. Even if it might appear unrealistic to achieve sustainability looking at the rates at which rain forests are being …
Number of citations: 924 pubs.acs.org
KL Tee, D Roccatano, S Stolte, J Arning, B Jastorff… - Green …, 2008 - pubs.rsc.org
P450 monooxygenases oxidize a broad range of substrates including fatty acids, alcohols, aliphatic and aromatic hydrocarbons which are often poorly soluble in water and have Km …
Number of citations: 60 pubs.rsc.org
J Arning, S Stolte, A Böschen, F Stock, WR Pitner… - Green …, 2008 - pubs.rsc.org
To contribute to a deeper insight into the hazard potential of ionic liquids to humans and the environment, an acetylcholinesterase (AchE) inhibition screening assay was used to identify …
Number of citations: 209 pubs.rsc.org

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